molecular formula C9H8N2O3 B2889436 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1554047-87-8

5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B2889436
CAS No.: 1554047-87-8
M. Wt: 192.174
InChI Key: RKRYEIVZBIPUFN-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O3 It is a derivative of pyridine and pyrrole, featuring a methoxy group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxy-1H-pyrrolo[2,3-c]pyridine, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The carboxylic acid group can then be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency. The purification process often involves crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, while reduction can produce 5-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .

Scientific Research Applications

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine
  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 6-Methoxy-7-azaindole

Uniqueness

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-5-6(9(12)13)3-10-7(5)4-11-8/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYEIVZBIPUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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